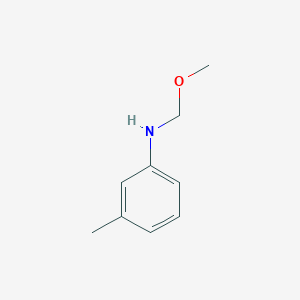
N-(Methoxymethyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methoxymethyl)-3-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group at the meta position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxymethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction conditions include:
Reactants: 3-methylaniline, formaldehyde, methanol
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Methanol or other suitable solvents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Methoxymethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated anilines
Wissenschaftliche Forschungsanwendungen
N-(Methoxymethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Methoxymethyl)-3-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can act as a protecting group, temporarily modifying the reactivity of the amine group. This allows for selective reactions to occur at other functional groups within the molecule. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
N-(Methoxymethyl)-3-methylaniline can be compared with other similar compounds such as:
N-(Methoxymethyl)aniline: Lacks the methyl group at the meta position.
N-(Methoxymethyl)-4-methylaniline: Has the methyl group at the para position instead of the meta position.
N-(Methoxymethyl)-2-methylaniline: Has the methyl group at the ortho position.
Uniqueness: The presence of the methoxymethyl group and the specific positioning of the methyl group at the meta position confer unique reactivity and properties to this compound, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
88919-93-1 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
N-(methoxymethyl)-3-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(6-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
OYTUQPYZLMSYPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)
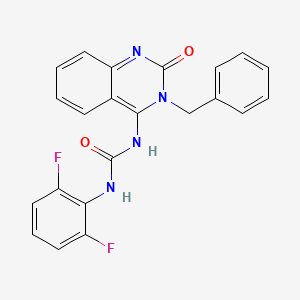
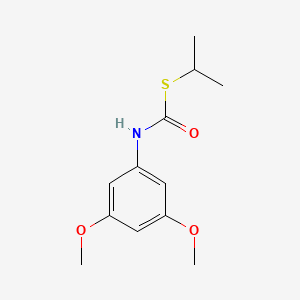
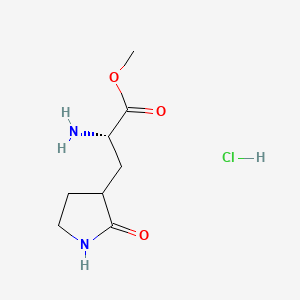
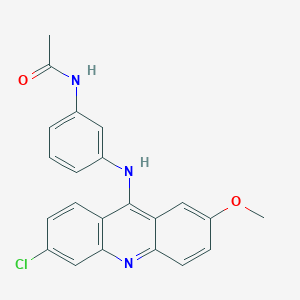
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
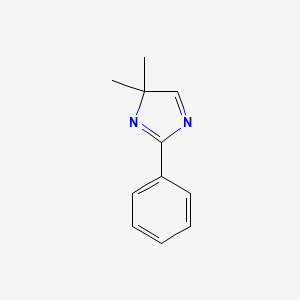
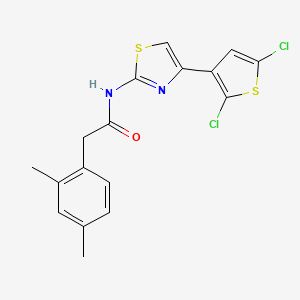
![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)
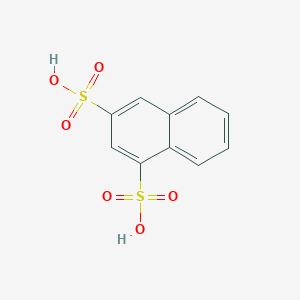
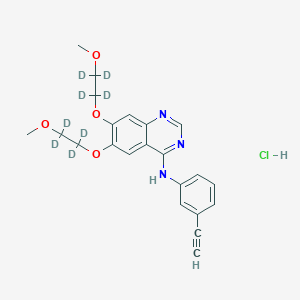
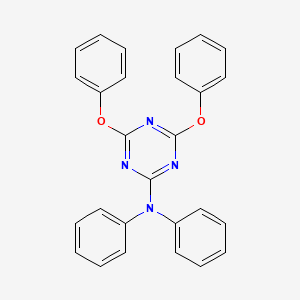
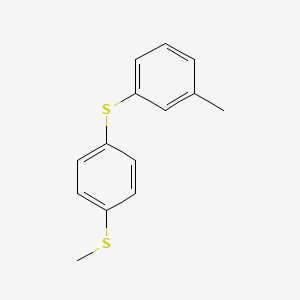
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
